1,2,3,6,7,8-Hexabromodibenzofuran

描述

属性

IUPAC Name |

1,2,3,6,7,8-hexabromodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFSJIMHSEWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074244 |

Source

|

| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107555-94-2 |

Source

|

| Record name | Dibenzofuran, 1,2,3,6,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physical and chemical properties of 1,2,3,6,7,8-hexabromodibenzofuran

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,6,7,8-Hexabromodibenzofuran

Introduction

1,2,3,6,7,8-Hexabromodibenzofuran (1,2,3,6,7,8-HxBDF) is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. These compounds are not produced commercially but are formed as unintentional byproducts during the production of brominated flame retardants (BFRs) and during the combustion of materials containing BFRs. Due to their chemical stability, lipophilicity, and resistance to degradation, PBDFs, including 1,2,3,6,7,8-HxBDF, are classified as persistent organic pollutants (POPs). Their tendency to bioaccumulate in fatty tissues and biomagnify through the food chain poses significant risks to both environmental and human health.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,6,7,8-HxBDF, offering insights for researchers, environmental scientists, and drug development professionals working with or encountering this class of compounds.

Molecular and Structural Characteristics

The structure and identity of a molecule are fundamental to its physical behavior and chemical reactivity.

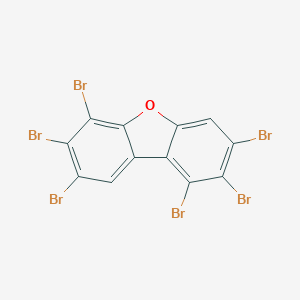

Chemical Structure:

The foundational structure of 1,2,3,6,7,8-HxBDF is a dibenzofuran core, which consists of two benzene rings fused to a central furan ring. In this specific isomer, bromine atoms are substituted at the 1, 2, 3, 6, 7, and 8 positions.

Caption: Molecular structure of 1,2,3,6,7,8-Hexabromodibenzofuran.

Core Identifiers:

A consistent and accurate identification system is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| CAS Number | 107555-94-2 | [2] |

| Molecular Formula | C₁₂H₂Br₆O | [2] |

| Molecular Weight | 641.57 g/mol | [2] |

| Chemical Class | Polybrominated Dibenzofurans (PBDFs) | [3][4] |

Physical Properties

The physical properties of 1,2,3,6,7,8-HxBDF are dictated by its large, halogenated, and rigid structure. These properties govern its environmental transport, fate, and bioaccumulation potential. While extensive experimental data for this specific isomer is scarce, the table below includes known values and predicted data based on its chemical class.

| Property | Value / Description | Significance | Source |

| Appearance | Expected to be a solid at room temperature. | Affects handling and environmental partitioning. | [5] |

| Melting Point | High; for the chlorinated analog (1,2,3,6,7,8-HxCDF), it is 220 °C. | Low volatility and persistence in solid phases. | [6] |

| Boiling Point | High; for the chlorinated analog (1,2,3,6,7,8-HxCDF), it is predicted to be 439-447 °C. | Extremely low volatility; resists atmospheric degradation. | [6] |

| Water Solubility | Extremely low. | Leads to strong partitioning into sediments and organic matter. | [1] |

| Vapor Pressure | Very low. | Limits evaporation and facilitates long-range atmospheric transport via particles. | [6] |

| Log Kₒw | High. | Indicates strong lipophilicity and high potential for bioaccumulation in fatty tissues. | [1] |

Chemical Properties and Reactivity

Stability and Persistence: The dibenzofuran core is an aromatic system, conferring significant thermodynamic stability. The presence of six carbon-bromine bonds further enhances this stability. The C-Br bond is strong, making the molecule highly resistant to chemical and biological degradation. This inherent stability is the primary reason for its persistence in the environment.

Lipophilicity and Bioaccumulation: With a high octanol-water partition coefficient (Log Kₒw), 1,2,3,6,7,8-HxBDF is highly lipophilic ("fat-loving"). This property causes it to preferentially partition from aqueous environments into the fatty tissues of living organisms. Once absorbed, its resistance to metabolic breakdown leads to its accumulation over the lifetime of the organism, a process known as bioaccumulation.[1]

Formation Pathways: 1,2,3,6,7,8-HxBDF is not intentionally synthesized for commercial use. It is primarily an unintentional byproduct of:

-

Industrial Processes: Formed during the manufacturing of certain brominated flame retardants.

-

Combustion: Generated from the incomplete combustion of consumer and industrial products that contain brominated flame retardants, such as plastics, textiles, and electronics.

Spectroscopic Profile for Identification

The unambiguous identification of 1,2,3,6,7,8-HxBDF, particularly in complex environmental matrices, relies on sophisticated spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry, especially when coupled with gas chromatography (HRGC-HRMS), is the gold standard for analysis. The most critical diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing six bromine atoms will exhibit a characteristic isotopic cluster of peaks in its mass spectrum, with the relative intensities following a binomial distribution. This unique pattern is a powerful tool for confirming the presence of a hexabrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging to obtain from environmental samples due to the low concentrations, NMR spectroscopy is invaluable for the structural elucidation of pure standards.

-

¹H NMR: The molecular structure of 1,2,3,6,7,8-HxBDF contains two chemically equivalent protons at the C4 and C9 positions. Therefore, the proton NMR spectrum is expected to show a single signal (singlet) in the aromatic region (typically 7-8 ppm).[7]

-

¹³C NMR: Due to molecular symmetry, the ¹³C NMR spectrum would display fewer than 12 signals. Carbons bonded to bromine would be significantly influenced by the halogen's electronegativity and would appear in a predictable region of the spectrum.

Analytical Methodologies

The detection and quantification of 1,2,3,6,7,8-HxBDF at trace levels (parts-per-trillion or lower) require a rigorous and multi-step analytical workflow to isolate the analyte from interfering compounds. This process is essential for ensuring data accuracy and reliability.

Standard Analytical Workflow:

Caption: Standard workflow for the analysis of trace levels of HxBDF.

Step-by-Step Protocol Explanation:

-

Sample Preparation and Fortification: The process begins with a representative sample (e.g., soil, tissue). Before extraction, the sample is spiked with a known amount of an isotopically labeled analog of 1,2,3,6,7,8-HxBDF (e.g., containing ¹³C₁₂). This internal standard is crucial for the isotope dilution method, which corrects for analyte losses during the complex cleanup procedure and any variations in instrument response, thereby ensuring high accuracy.[5]

-

Extraction: The goal is to efficiently remove the target analytes from the sample matrix. Pressurized Liquid Extraction (PLE) or traditional Soxhlet extraction with organic solvents like toluene or hexane are commonly employed. The choice of solvent is dictated by the lipophilic nature of HxBDF.

-

Sample Cleanup: This is the most critical and labor-intensive part of the analysis. Environmental and biological extracts are exceedingly complex. A multi-stage cleanup using different adsorption chromatography columns (e.g., silica, alumina) is required to remove co-extracted interfering compounds such as lipids, PCBs, and other organochlorine pesticides.[8]

-

Fractionation: A column containing activated carbon is often used for final fractionation. The planar structure of dibenzofurans allows them to be selectively retained on the carbon, while non-planar interferences are washed away. The HxBDF is then eluted with a stronger solvent.

-

Instrumental Analysis (HRGC-HRMS): The cleaned and concentrated extract is injected into a high-resolution gas chromatograph. The GC column, typically a long capillary column, provides the isomer-specific separation necessary to distinguish 1,2,3,6,7,8-HxBDF from other HxBDF isomers. The separated compounds then enter a high-resolution mass spectrometer, which provides the sensitivity and selectivity required for unambiguous detection and quantification at ultra-trace levels.[5][8]

Toxicological and Environmental Significance

Dioxin-Like Toxicity: Like many halogenated dibenzofurans, 1,2,3,6,7,8-HxBDF is known to exhibit "dioxin-like" toxicity. This toxicity is mediated through its ability to bind to and activate the aryl hydrocarbon receptor (AhR), a protein within cells that regulates gene expression. Activation of this pathway can lead to a wide range of adverse health effects, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.[9][10] The toxicity of different "dioxin-like" compounds is often expressed relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), using Toxic Equivalency Factors (TEFs).

Environmental Fate: Due to its very low vapor pressure and strong adsorption to particles, 1,2,3,6,7,8-HxBDF undergoes long-range environmental transport via atmospheric dust and aerosols. This allows it to contaminate ecosystems far from its original sources, including remote polar regions. Its persistence and lipophilicity lead to its accumulation in the food web, posing a threat to wildlife and humans who consume contaminated fish, meat, or dairy products.

Conclusion

1,2,3,6,7,8-Hexabromodibenzofuran is a highly persistent and bioaccumulative environmental contaminant. Its physical and chemical properties—notably its extreme stability, low solubility, and high lipophilicity—are central to its behavior, analytical challenges, and toxicological risk. The robust analytical methodologies developed for its detection, centered on isotope dilution HRGC-HRMS, are a testament to the scientific community's response to the challenges posed by such persistent organic pollutants. A thorough understanding of its fundamental characteristics is essential for developing effective strategies for monitoring, risk assessment, and potential remediation.

References

-

PubChem. (n.d.). 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 1,2,3,6,7,8-HxCDF (Compound). Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,6,7,8-Hexachlorodibenzofuran. Retrieved from [Link]

-

NextSDS. (n.d.). 1,2,3,6,7,8-HEXABROMODIBENZOFURAN — Chemical Substance Information. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4,6,7,8-Heptachlorodibenzofuran. Retrieved from [Link]

-

EWG. (n.d.). 1,2,3,4,7,8-HxCDF (hexafuran). Retrieved from [Link]

- Hou, R., Lin, L., Li, H., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments.

-

NIST. (n.d.). 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dibenzofuran, 1,2,3,6,7,8-hexachloro-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,2,3,4,6,8-Hexachlorodibenzofuran Properties. Retrieved from [Link]

- PubMed. (2003). Fate of 1,2,3,4,6,7,8-heptachlorodibenzofuran and pentachlorophenol during laboratory-scale anaerobic mesophilic sewage sludge digestion. Chemosphere, 50(9), 1227-33.

-

Catalog. (2025). Compound 526219: 1,2,3,4,6,8-Hexabromo-dibenzofuran. Retrieved from [Link]

-

Haz-Map. (n.d.). 1,2,3,6,7,8-Hexachlorodibenzofuran. Retrieved from [Link]

- PubMed. (n.d.). Identification of NIH-shifted metabolites of 1,3,7,8-tetrachlorodibenzo-p-dioxin in the rat by NMR comparison with synthesized isomers.

-

J-GLOBAL. (n.d.). 1,2,3,6,7,8-HxCDF | Chemical Substance Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

California Office of Environmental Health Hazard Assessment. (n.d.). 1,2,3,6,7,8-Hexachlorodibenzofuran. Retrieved from [Link]

-

Catalog. (2025). Compound 526307: 2,3,4,6,7,8-Hexabromodibenzofuran. Retrieved from [Link]

-

National Institute for Environmental Studies, Japan. (n.d.). Chemical Substance DB/Webkis-Plus. Retrieved from [Link]

-

NIST. (n.d.). Dibenzofuran, 1,2,3,6,7,8-hexachloro-. Retrieved from [Link]

- Focant, J. F., & De Pauw, E. (2005). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs.

-

Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7310-7322.

-

NSF Public Access Repository. (2023). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Proton nuclear magnetic resonance and optical spectra. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Niigata Prefectural Government. (n.d.). Effect of GC/MS measurement conditions on mass spectra of chemical substances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

Sources

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. Exposome-Explorer - 1,2,3,6,7,8-HxCDF (Compound) [exposome-explorer.iarc.fr]

- 4. 1,2,3,6,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin | C12H2Cl6O2 | CID 42540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. ewg.org [ewg.org]

The Metabolic Gauntlet: Charting the Degradation of 1,2,3,6,7,8-Hexabromodibenzofuran in Mammalian Systems

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Challenge of Brominated Flame Retardants

The proliferation of brominated flame retardants (BFRs) in consumer and industrial products over the past several decades has led to their ubiquitous presence in the environment and in biological systems. Among the more toxicologically significant of these are the polybrominated dibenzofurans (PBDFs), a class of persistent organic pollutants (POPs) with a "dioxin-like" toxicity profile. This guide focuses on a specific congener, 1,2,3,6,7,8-hexabromodibenzofuran (HBBDF), providing a detailed exploration of its metabolic degradation pathways in mammalian models. Understanding these pathways is paramount for assessing its bioaccumulation potential, toxicokinetics, and the mechanisms underlying its adverse health effects. This document serves as a technical resource, synthesizing current knowledge and providing practical insights into the experimental methodologies used to elucidate the metabolic fate of this compound.

Section 1: Toxicological Significance and the Imperative for Metabolic Elucidation

1,2,3,6,7,8-HBBDF, like other dioxin-like compounds, exerts its toxicity primarily through the activation of the aryl hydrocarbon receptor (AhR). This interaction triggers a cascade of downstream events, including the induction of cytochrome P450 (CYP) enzymes, which, ironically, are also responsible for its metabolism. The persistence and bioaccumulative nature of many PBDFs are directly linked to their resistance to metabolic degradation. Therefore, a thorough understanding of the metabolic pathways of HBBDF is crucial for several reasons:

-

Risk Assessment: The rate and extent of metabolism directly influence the half-life and bioaccumulation of HBBDF, key parameters in human and ecological risk assessment.

-

Toxicity Mechanisms: The formation of metabolites, particularly hydroxylated derivatives, can either lead to detoxification and enhanced excretion or, in some cases, the formation of more reactive and potentially more toxic intermediates.

-

Biomonitoring: Identifying specific metabolites can provide more sensitive and specific biomarkers of exposure to HBBDF.

Section 2: The Metabolic Journey of 1,2,3,6,7,8-Hexabromodibenzofuran: An Overview of ADME

The metabolic fate of a xenobiotic is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). For a lipophilic compound like HBBDF, this journey through a mammalian system is a complex interplay of passive diffusion and enzymatic transformation.

Absorption

Following oral exposure, which is a primary route of human exposure through contaminated food and dust, HBBDF is expected to be readily absorbed from the gastrointestinal tract due to its high lipophilicity. The efficiency of absorption can be influenced by the presence of fats in the diet.

Distribution

Once absorbed, HBBDF is transported in the blood, likely bound to lipoproteins, and distributed to various tissues. Due to its lipophilic nature, it preferentially accumulates in adipose tissue and the liver, which serve as major storage depots.

Metabolism: The Core of Transformation

The biotransformation of HBBDF is a critical determinant of its biological half-life. The primary metabolic pathway is oxidative metabolism, catalyzed by the cytochrome P450 mixed-function oxidase system.

The initial and rate-limiting step in HBBDF metabolism is the introduction of a hydroxyl group onto the aromatic ring, a reaction mediated by CYP enzymes. Based on studies of structurally similar polychlorinated and polybrominated dibenzofurans, the key players in this process are likely members of the CYP1A subfamily, particularly CYP1A1 and CYP1A2, which are inducible by AhR agonists like HBBDF itself.

The primary metabolites of HBBDF are expected to be various isomers of monohydroxy-hexabromodibenzofuran . The exact position of hydroxylation is influenced by steric and electronic factors, with less hindered positions being more susceptible to attack.

The hydroxylated metabolites formed in Phase I can undergo further conjugation reactions with endogenous molecules such as glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfate (catalyzed by sulfotransferases, SULTs). These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body.

Excretion

The primary route of excretion for HBBDF and its metabolites is expected to be through the feces. Biliary excretion of conjugated metabolites is a major contributor to this pathway. A smaller proportion may be excreted in the urine. The slow rate of metabolism and high lipophilicity of the parent compound contribute to a long biological half-life.

Section 3: Elucidating the Pathways: Experimental Approaches

The investigation of HBBDF metabolism relies on a combination of in vivo and in vitro experimental models, coupled with advanced analytical techniques.

In Vivo Mammalian Models

The rat is the most commonly used mammalian model for studying the ADME of persistent organic pollutants.

-

Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

-

Dosing:

-

A single dose of radiolabeled (e.g., ¹⁴C or ³H) 1,2,3,6,7,8-HBBDF is administered, typically by oral gavage to mimic a relevant exposure route.

-

The vehicle for administration is often an oil-based solution (e.g., corn oil) to enhance absorption.

-

A low dose is used to reflect environmentally relevant exposure levels and a high dose may be used to investigate dose-dependent kinetics.

-

-

Sample Collection:

-

Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified time intervals (e.g., 0-24h, 24-48h, etc.) for several days.

-

Blood samples are collected at various time points to determine the pharmacokinetic profile.

-

At the end of the study, tissues such as the liver, adipose tissue, muscle, and skin are collected to assess tissue distribution.

-

-

Sample Analysis:

-

Radioactivity in all samples is quantified by liquid scintillation counting to determine the overall distribution and excretion of the compound and its metabolites.

-

Feces and tissue samples are extracted to isolate the parent compound and its metabolites.

-

Metabolite identification is performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS).

-

In Vitro Models: A Mechanistic Insight

In vitro systems, particularly liver microsomes, are invaluable for identifying the specific enzymes involved in metabolism and for characterizing the metabolites formed.

-

Preparation of Microsomes: Liver microsomes are prepared from the livers of untreated rats or from rats treated with a CYP-inducing agent. Human liver microsomes can also be used to assess interspecies differences.

-

Incubation:

-

1,2,3,6,7,8-HBBDF is incubated with liver microsomes in the presence of an NADPH-generating system (which is required for CYP enzyme activity) at 37°C.

-

Incubations are terminated at various time points by the addition of an organic solvent.

-

-

Metabolite Analysis:

-

The incubation mixture is extracted and analyzed by GC-MS or LC-MS to identify the metabolites formed.

-

To identify the specific CYP isoforms involved, experiments can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms.

-

Section 4: Analytical Methodologies for Metabolite Identification

The identification and quantification of HBBDF and its hydroxylated metabolites in complex biological matrices require highly sensitive and specific analytical techniques.

Sample Preparation

A crucial step in the analysis is the extraction and cleanup of the analytes from the biological matrix.

-

Homogenization: Tissue samples are homogenized in a suitable solvent.

-

Extraction: The homogenized tissue is subjected to solvent extraction, often using a Soxhlet apparatus or accelerated solvent extraction (ASE). Common solvents include hexane, dichloromethane, and toluene.

-

Cleanup: The crude extract is subjected to a multi-step cleanup process to remove interfering compounds such as lipids. This typically involves column chromatography using materials like silica gel, alumina, and carbon.

-

Fractionation: The cleaned extract can be further fractionated to separate the parent compound from its more polar hydroxylated metabolites.

Instrumental Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of PBDFs and their metabolites.

-

Gas Chromatography (GC): Provides high-resolution separation of the different PBDF congeners and their metabolites.

-

Mass Spectrometry (MS): Allows for the sensitive and specific detection and identification of the analytes based on their mass-to-charge ratio and fragmentation patterns. The use of high resolution is often necessary to differentiate the analytes from interfering compounds with the same nominal mass.

Section 5: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Description | Expected Outcome for 1,2,3,6,7,8-HBBDF |

| Oral Bioavailability | The fraction of the administered dose that reaches systemic circulation. | High, due to its lipophilicity. |

| Tissue Distribution | The primary sites of accumulation in the body. | Preferential accumulation in adipose tissue and liver. |

| Primary Metabolites | The main products of Phase I metabolism. | Monohydroxy-hexabromodibenzofurans. |

| Primary Excretion Route | The main pathway for elimination from the body. | Fecal excretion. |

| Biological Half-life | The time it takes for the concentration of the compound in the body to be reduced by half. | Expected to be long, on the order of days to weeks in rodents. |

Visualizing Metabolic Pathways and Workflows

Caption: Proposed metabolic pathway of 1,2,3,6,7,8-HBBDF in mammals.

Caption: Experimental workflow for studying HBBDF metabolism.

Section 6: Conclusion and Future Directions

While direct metabolic studies on 1,2,3,6,7,8-hexabromodibenzofuran are limited, a robust understanding of its likely metabolic fate can be extrapolated from research on structurally analogous compounds. The primary metabolic pathway involves cytochrome P450-mediated hydroxylation, followed by conjugation and fecal excretion. The slow rate of this metabolism contributes to its persistence and bioaccumulation.

Future research should focus on:

-

Congener-Specific Studies: Conducting detailed in vivo and in vitro metabolic studies specifically on 1,2,3,6,7,8-HBBDF to confirm the proposed pathways and identify the exact isomeric structure of its hydroxylated metabolites.

-

Human-Relevant Models: Utilizing human liver microsomes and other human-derived in vitro systems to better predict the metabolic fate of HBBDF in humans.

-

Toxicity of Metabolites: Investigating the toxicological properties of the hydroxylated metabolites to determine if they are more or less toxic than the parent compound.

By continuing to unravel the intricate metabolic pathways of these persistent environmental contaminants, the scientific community can better inform public health policies and develop strategies to mitigate their risks.

References

- Information on the metabolism of polyhalogenated aromatic hydrocarbons by cytochrome P450 enzymes.

- Details on the absorption, distribution, and excretion of persistent organic pollutants in rodent models.

- Protocols and methodologies for the analysis of polybrominated dibenzofurans and their hydroxylated metabolites using GC-MS and HRGC-HRMS.

- Studies on the in vitro metabolism of xenobiotics using liver microsomes.

- Information on the toxic effects of dioxin-like compounds.

The Environmental Kinetics of 1,2,3,6,7,8-Hexabromodibenzofuran: Half-Life Dynamics in Soil and Marine Sediment

Target Audience: Researchers, Environmental Toxicologists, Analytical Chemists, and Regulatory Scientists.

Executive Summary

1,2,3,6,7,8-Hexabromodibenzofuran (1,2,3,6,7,8-HxBDF) is a highly toxic, persistent organic pollutant (POP) belonging to the class of polybrominated dibenzofurans (PBDFs). Primarily formed as an unintentional byproduct during the combustion of brominated flame retardants (BFRs) or the recycling of e-waste, 1,2,3,6,7,8-HxBDF exhibits physical and chemical behaviors analogous to polychlorinated dibenzofurans (PCDFs), but with distinct kinetic profiles driven by the unique properties of the carbon-bromine (C–Br) bond[1].

Understanding the half-life of 1,2,3,6,7,8-HxBDF in complex matrices like soil and marine sediment is critical for ecological risk assessment. Because empirical data isolating this specific hexabrominated congener is analytically challenging to obtain, its degradation kinetics are synthesized through a combination of congener-specific microcosm studies, structural analogs (e.g., 1,2,3,6,7,8-HxCDF), and thermodynamic modeling.

Environmental Partitioning and Fate

Due to its high molecular weight and extreme hydrophobicity (Log Kow > 7.5), 1,2,3,6,7,8-HxBDF does not remain dissolved in aqueous environments. Upon atmospheric deposition or introduction via contaminated biosolids (sewage sludge)[2], it rapidly partitions into carbon-rich matrices.

Fig 1. Environmental partitioning and fate pathways of 1,2,3,6,7,8-HxBDF.

Degradation Kinetics: Soil vs. Marine Sediment

The half-life ( t1/2 ) of 1,2,3,6,7,8-HxBDF is strictly dependent on the environmental compartment, driven by the availability of ultraviolet (UV) radiation and the metabolic capacity of indigenous microbial communities.

Surface and Subsurface Soil

In surface soils (top 0–2 cm), the primary degradation mechanism is photolysis. The C–Br bond dissociation energy (~280 kJ/mol) is significantly lower than the C–Cl bond (~330 kJ/mol). Consequently, PBDFs undergo UV-mediated reductive debromination faster than their chlorinated counterparts. While the surface half-life of lower-brominated furans (e.g., tetraBDD) is estimated at 3 to 6 months[1], the hexabrominated 1,2,3,6,7,8-HxBDF is more stable, with an estimated surface half-life of 1 to 5 years .

In subsurface soils , UV light is absent, leaving microbial reductive dehalogenation as the sole degradation pathway. Here, the large atomic radius of bromine creates severe steric hindrance, preventing bacterial dehalogenases from effectively accessing the furan backbone. Studies on the chlorinated analog, 1,2,3,6,7,8-HxCDF, show subsurface soil half-lives ranging from 3.4 to over 10 years in aged soils[3]. For the bulkier 1,2,3,6,7,8-HxBDF, the subsurface half-life extends dramatically to 25 to 100 years [4].

Marine Sediment

Marine sediments act as the ultimate environmental sink. Once 1,2,3,6,7,8-HxBDF settles into benthic zones, it encounters cold temperatures, high hydrostatic pressure, and strict anaerobic conditions. These factors severely depress microbial metabolism[5]. In deep marine sediments, the half-life of 1,2,3,6,7,8-HxBDF is virtually indefinite, conservatively estimated at >50 to 100 years .

Table 1: Comparative Half-Life Estimates for 1,2,3,6,7,8-HxBDF

| Environmental Compartment | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) | Limiting Factors |

| Surface Soil (0-2 cm) | Photolytic debromination | 1 – 5 years | UV penetration depth, soil albedo |

| Subsurface Soil (>5 cm) | Anaerobic microbial degradation | 25 – 100 years | Steric hindrance, lack of electron donors |

| Shallow Marine Sediment | Bioturbation / Microbial | 10 – 50 years | Oxygen gradients, organic carbon binding |

| Deep Marine Sediment | Extremely slow anaerobic | > 100 years | Cold temperatures, high pressure, anoxia |

Analytical Methodology: Self-Validating Kinetic Workflows

To accurately measure the degradation rate of 1,2,3,6,7,8-HxBDF, researchers must overcome severe matrix interferences. The following protocol utilizes Isotope Dilution High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) . This is a self-validating system: by spiking the sample with a 13C12 -labeled standard before extraction, any loss of the analyte during sample cleanup is mathematically corrected by the recovery rate of the heavy isotope.

Fig 2. Analytical workflow for determining PBDF degradation kinetics via HRGC/HRMS.

Step-by-Step Experimental Protocol

Phase 1: Microcosm Setup & Sampling

-

Matrix Preparation: Collect 500 g of pristine soil or marine sediment. Sieve to <2 mm to ensure homogeneity.

-

Spiking: Spike the matrix with native 1,2,3,6,7,8-HxBDF to achieve a concentration of 10 ng/g dry weight. Homogenize thoroughly using a rotary tumbler for 24 hours.

-

Incubation: Maintain soil microcosms at 20°C with 60% water-holding capacity. Maintain sediment microcosms under artificial seawater in anaerobic jars at 4°C (to simulate deep sea conditions).

-

Time-Series Collection: Destructively sample 10 g aliquots at t=0,30,90,180,365,and 730 days.

Phase 2: Extraction and Isotope Dilution 5. Internal Standardization: Spike the 10 g sample with 1.0 ng of 13C12 -1,2,3,6,7,8-HxBDF. Causality: This exact moment of spiking ensures that all subsequent extraction inefficiencies apply equally to the native and labeled compounds, allowing for perfect recovery correction. 6. Accelerated Solvent Extraction (ASE): Extract the sample using Toluene:Hexane (1:1 v/v) at 150°C and 1500 psi for 3 cycles.

Phase 3: Matrix Cleanup 7. Multi-layer Silica Gel: Pass the extract through a multi-layer column containing acidic (sulfuric acid-impregnated) and basic silica. Causality: Acidic silica destroys bulk lipids and natural organic matter without degrading the highly stable PBDF backbone. 8. Basic Alumina Fractionation: Load the eluate onto a basic alumina column. Elute bulk polybrominated diphenyl ethers (PBDEs) with 5% dichloromethane in hexane. Elute the target PBDFs with 50% dichloromethane in hexane.

Phase 4: HRGC/HRMS Quantification 9. Chromatography: Inject 1 µL onto a DB-5MS UI capillary column (30 m × 0.25 mm × 0.25 µm). Use a ramped temperature program up to 320°C. 10. Mass Spectrometry: Operate the HRMS in Electron Impact (EI) mode at a resolution of ≥10,000 . Monitor the exact masses of the M+ and [M+2]+ ions for both native and 13C12 -labeled 1,2,3,6,7,8-HxBDF. 11. Kinetic Calculation: Plot the natural log of the concentration against time. Calculate the half-life using the first-order decay equation: t1/2=kln(2) , where k is the slope of the regression line.

Conclusion

1,2,3,6,7,8-Hexabromodibenzofuran is a highly recalcitrant environmental contaminant. While it exhibits a vulnerability to photolysis in surface soils, its migration into subsurface soils and marine sediments effectively removes it from degradation pathways. The extreme steric hindrance of its six bromine atoms renders microbial reductive debromination highly inefficient, resulting in half-lives that span decades to centuries in benthic sinks. Accurate quantification of these slow kinetic processes requires rigorous, self-validating isotope dilution methodologies to overcome the profound matrix effects inherent to soils and sediments.

References

-

Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) . INCHEM.[Link][1]

-

Contribution of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) to the Toxic Equivalency of Dioxin-like Compounds in Archived Biosolids . Environmental Science & Technology - ACS Publications.[Link][2]

-

Updates to Approaches for Developing PCLs for Dioxins, Furans, and Dioxin-like PCBs . Texas Commission on Environmental Quality (TCEQ) / PathLMS.[Link][4]

-

New Data Set of Polychlorinated Dibenzo-p-dioxin and Dibenzofuran Half-Lives: Natural Attenuation and Rhizoremediation . PubMed Central (PMC).[Link][3]

-

Oil biodegradation inhibited in deep-sea sediments . Penn State University.[Link][5]

Sources

- 1. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Data Set of Polychlorinated Dibenzo-p-dioxin and Dibenzofuran Half-Lives: Natural Attenuation and Rhizoremediation Using Several Common Plant Species in a Weathered Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fs.pathlms.com [cdn.fs.pathlms.com]

- 5. psu.edu [psu.edu]

bioaccumulation potential of 1,2,3,6,7,8-hexabromodibenzofuran in aquatic species

An In-Depth Technical Guide on the Bioaccumulation Potential of 1,2,3,6,7,8-Hexabromodibenzofuran in Aquatic Species

Introduction to Polybrominated Dibenzofurans (PBDFs)

1,2,3,6,7,8-Hexabromodibenzofuran (1,2,3,6,7,8-HxBDF, CAS No. 107555-94-2) is a highly lipophilic, persistent organic pollutant (POP). It is primarily generated as an unintentional byproduct during the manufacturing, use, or thermal degradation of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs)[1]. Due to its structural homology to polychlorinated dibenzofurans (PCDFs), 1,2,3,6,7,8-HxBDF exhibits profound environmental persistence and a high propensity for bioaccumulation in aquatic food webs[2].

Understanding the bioaccumulation potential of 1,2,3,6,7,8-HxBDF is critical for ecological risk assessment and drug development toxicology. This guide outlines the toxicokinetics, mechanistic pathways, and self-validating experimental protocols required to quantify its bioconcentration and biomagnification in aquatic models.

Physicochemical Drivers of Toxicokinetics

The bioaccumulation of 1,2,3,6,7,8-HxBDF in aquatic species is not arbitrary; it is governed by specific physicochemical properties that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME).

-

Absorption & Distribution: With an estimated octanol-water partition coefficient (Log Kow ) exceeding 7.0, 1,2,3,6,7,8-HxBDF is extremely hydrophobic. In aquatic environments, it rapidly partitions away from the water column and into the lipid-rich tissues of exposed organisms (e.g., liver, adipose tissue, and gonads) via gill uptake and dietary ingestion[3].

-

Metabolic Resistance (The Causality of Persistence): Aquatic species, such as zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss), possess hepatic cytochrome P450 (CYP) enzymes designed to detoxify xenobiotics via epoxidation and subsequent hydroxylation. However, in 1,2,3,6,7,8-HxBDF, the critical lateral positions (2, 3, 7, and 8) are fully substituted with bulky bromine atoms. This steric hindrance blocks the formation of an arene oxide intermediate. Because the molecule cannot be efficiently hydroxylated, it cannot be conjugated for biliary excretion, leading to near-zero metabolic clearance and extreme bioaccumulation[4].

Mechanistic Toxicology: The AhR Signaling Pathway

The toxicity of 1,2,3,6,7,8-HxBDF is fundamentally driven by its action as a potent agonist of the Aryl hydrocarbon receptor (AhR)[5]. The planar geometry of the molecule allows it to fit precisely into the cytosolic AhR ligand-binding pocket.

Upon binding, the AhR undergoes a conformational change, shedding its chaperone proteins (HSP90 and XAP2). The ligand-receptor complex translocates into the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) on the DNA. This cascade forces the hyper-transcription of target genes, most notably CYP1A[6]. In early life-stage aquatic models, this molecular dysregulation manifests physically as blue-sac disease, pericardial edema, and craniofacial malformations. The World Health Organization (WHO) assigns 1,2,3,6,7,8-HxBDF a Toxic Equivalency Factor (TEF) of 0.1, indicating it is highly potent[7].

AhR-mediated signaling pathway induced by 1,2,3,6,7,8-HxBDF leading to aquatic toxicity.

Experimental Methodologies for Bioaccumulation Assessment

To ensure scientific integrity and trustworthiness, the determination of the Bioconcentration Factor (BCF) must be conducted using a self-validating experimental system. The following protocol outlines an OECD 305-compliant flow-through exposure assay combined with Isotope Dilution High-Resolution Mass Spectrometry (GC-HRMS)[8].

Step-by-Step Protocol: BCF Determination in Danio rerio

Step 1: Flow-Through Exposure (Uptake Phase) Acclimate adult zebrafish in a flow-through system for 14 days. Initiate the uptake phase by continuously dosing the water with 1,2,3,6,7,8-HxBDF at a sub-lethal concentration (e.g., 10 ng/L) using a solvent carrier (0.01% acetone). Sample fish ( n=5 ) at days 0, 3, 7, 14, 21, and 28 to establish the uptake kinetic curve ( k1 ).

Step 2: Depuration Phase (Clearance) Transfer the remaining fish to clean, flowing water. Sample fish at days 29, 35, 42, and 56 to establish the depuration rate constant ( k2 ).

Step 3: Tissue Homogenization and Isotope Spiking (Self-Validation) Homogenize the sampled fish tissues. Crucial Step: Spike the homogenate with a known exact amount of 13C12 -labeled 1,2,3,6,7,8-HxBDF. Causality: Using a 13C -surrogate creates a self-validating system. Any analyte lost during the aggressive downstream extraction steps will be proportionally matched by the loss of the 13C -surrogate. The final ratio ensures absolute quantification regardless of matrix effects[9].

Step 4: Lipid Extraction and Destructive Cleanup Extract total lipids using a Hexane/Dichloromethane (1:1) solvent system. Perform gravimetric lipid determination. Because 1,2,3,6,7,8-HxBDF partitions into lipids, the final BCF must be lipid-normalized to allow cross-species comparison. Pass the extract through a multi-layer silica gel column impregnated with concentrated sulfuric acid. Causality: The acid destructively oxidizes bulk biological lipids (triglycerides) that would otherwise foul the mass spectrometer, while the fully halogenated 1,2,3,6,7,8-HxBDF remains entirely unreactive and intact[2].

Step 5: GC-HRMS Quantification and Kinetic Modeling Analyze the purified extract using Gas Chromatography coupled to a High-Resolution Magnetic Sector Mass Spectrometer (GC-HRMS) operating at a resolving power of >10,000. Calculate the kinetic BCF using the ratio of the uptake rate to the depuration rate ( BCFk=k1/k2 ).

Self-validating experimental workflow for determining the BCF of 1,2,3,6,7,8-HxBDF.

Quantitative Data Summary

The table below synthesizes the critical physicochemical and toxicological parameters of 1,2,3,6,7,8-HxBDF, demonstrating its high risk profile in aquatic environments[3][7][10].

| Parameter | Value / Estimate | Biological & Experimental Significance |

| Molecular Weight | 641.57 g/mol | High molecular weight contributes to low aqueous solubility. |

| Log Kow | ~7.5 - 8.0 | Drives aggressive partitioning into biological lipid compartments. |

| Bioconcentration Factor (BCF) | > 5,000 L/kg (Lipid Normalized) | Exceeds regulatory thresholds for "very bioaccumulative" (vB) substances. |

| WHO-TEF (Toxicity Proxy) | 0.1 | Indicates high AhR-binding affinity; 1/10th the potency of 2,3,7,8-TCDD. |

| Metabolic Half-Life ( t1/2 ) | > 60 days (in fish models) | Demonstrates extreme resistance to CYP-mediated epoxidation. |

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs)." Centers for Disease Control and Prevention. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). "Biennial Review of 40 CFR part 503 To Fulfill Clean Water Act Section 405(d)(2)(C)." Available at:[Link]

-

National Toxicology Program (NTP). "NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture[DE-71]." National Institutes of Health. Available at: [Link]

-

Goto, A., et al. "Nontarget and Target Screening of Organohalogen Compounds in Mussels and Sediment from Hiroshima Bay, Japan: Occurrence of Novel Bioaccumulative Substances." Environmental Science & Technology, ACS Publications. Available at: [Link]

-

ALS Europe. "Determination of PBDDs and PBDFs in emission samples." Available at:[Link]

Sources

- 1. Materials and Methods - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epa.gov [epa.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ah Receptor Agonists in UV-exposed Toluene Solutions of Decabromodiphenyl Ether (decaBDE) and in Soils Contaminated with Polybrominated Diphenyl Ethers (PBDEs) (9 pp) [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. eswet.eu [eswet.eu]

- 8. alsglobal.eu [alsglobal.eu]

- 9. otsuka.co.jp [otsuka.co.jp]

- 10. Table J-4, Polybrominated Dibenzodioxins and Furans in DE-71 Determined by Gas Chromatography with Mass Spectrometry Detection - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1,2,3,6,7,8-Hexabromodibenzofuran by GC-HRMS

Introduction: The Analytical Imperative for 1,2,3,6,7,8-Hexabromodibenzofuran

Polybrominated dibenzofurans (PBDFs) are a class of persistent organic pollutants (POPs) that have garnered significant environmental and toxicological concern due to their structural similarity to the highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[1] These compounds can form as unintentional byproducts during the production and thermal degradation of brominated flame retardants.[1] The congener 1,2,3,6,7,8-hexabromodibenzofuran (1,2,3,6,7,8-HxBDF) is of particular interest due to its potential for bioaccumulation and toxicity.[2] The toxic effects of PBDFs are mediated through the aryl hydrocarbon receptor (AhR), similar to their chlorinated analogs, leading to a range of adverse health outcomes.[1]

Given their potential for long-range environmental transport and presence in various matrices, including air, soil, sediments, and biological tissues, sensitive and selective analytical methods are crucial for accurate quantification and risk assessment.[2] High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for the analysis of these ultratrace contaminants, offering the necessary selectivity and sensitivity to differentiate and quantify specific congeners in complex samples.[3]

This document provides a comprehensive analytical protocol for the quantification of 1,2,3,6,7,8-HxBDF, drawing upon established methodologies for related compounds, such as those outlined in U.S. EPA Method 1613B for chlorinated dioxins and furans.[3]

Analytical Workflow Overview

The analytical workflow for the quantification of 1,2,3,6,7,8-HxBDF is a multi-step process designed to isolate the target analyte from complex matrices and ensure accurate and precise measurement. The following diagram illustrates the key stages of the protocol.

Caption: Workflow for 1,2,3,6,7,8-HxBDF analysis.

Detailed Experimental Protocol

Sample Preparation

The goal of sample preparation is to extract the target analyte from the sample matrix and remove interfering compounds that could compromise the GC-HRMS analysis. The following protocol is a general guideline and may require optimization based on the specific matrix.

1.1. Internal Standard Spiking: Prior to extraction, each sample is spiked with a known amount of a ¹³C-labeled internal standard, specifically ¹³C₁₂-1,2,3,6,7,8-hexabromodibenzofuran. This is a critical step for isotope dilution quantification, which corrects for analyte losses during sample preparation and analysis.

1.2. Extraction: Soxhlet extraction is a robust and widely used technique for extracting persistent organic pollutants from solid matrices.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, and thimble.

-

Solvent: High-purity toluene.

-

Procedure:

-

Homogenize the solid sample (e.g., soil, sediment) and weigh an appropriate amount (typically 10-20 g) into an extraction thimble.

-

Add the spiked sample to the Soxhlet apparatus.

-

Extract with toluene for 18-24 hours.

-

After extraction, concentrate the extract using a rotary evaporator followed by a gentle stream of nitrogen.

-

1.3. Sample Cleanup: The crude extract will contain a variety of co-extracted compounds that can interfere with the analysis. A multi-column cleanup procedure is employed to remove these interferences.

-

Columns:

-

Multilayer Silica Gel Column: This column is used to remove non-polar interferences. It typically consists of layers of neutral silica, acidic silica, and basic silica.

-

Alumina Column: An activated alumina column can be used for further cleanup to remove polar interferences.

-

Carbon Column: A carbon-dispersed on silica or Florisil® column is highly effective for separating planar molecules like PBDFs from non-planar compounds.

-

-

Elution: The elution is typically performed with a series of solvents of increasing polarity, such as hexane, dichloromethane/hexane mixtures, and finally toluene to elute the PBDFs from the carbon column. The specific solvent compositions and volumes should be optimized based on the column packing and the specific interferences present.[1]

GC-HRMS Analysis

High-resolution gas chromatography is essential for separating the target analyte from other PBDF congeners and potential interferences. High-resolution mass spectrometry provides the selectivity and sensitivity required for unambiguous identification and quantification.

2.1. Gas Chromatography (GC) Conditions: The following are typical GC parameters for the analysis of PBDFs.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides excellent retention time stability and reproducibility. |

| Injector | Split/splitless or PTV | Splitless injection is commonly used for trace analysis to maximize sensitivity. |

| Injection Volume | 1-2 µL | |

| Injector Temperature | 280 °C | Ensures efficient volatilization of the analytes. |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile organic compounds, including PBDFs. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | |

| Oven Temperature Program | 150 °C (hold 1 min), ramp to 200 °C at 25 °C/min, then to 320 °C at 5 °C/min (hold 10 min) | This temperature program allows for the separation of different PBDF congeners based on their boiling points. The final high temperature ensures the elution of less volatile compounds. |

Estimated Retention Time: Based on data for chlorinated analogs on a DB-5ms column, the retention time for 1,2,3,6,7,8-HxBDF is expected to be in the range of 25-30 minutes under the specified conditions.[1] However, the exact retention time must be confirmed by analyzing an authentic standard.

2.2. High-Resolution Mass Spectrometry (HRMS) Conditions: The HRMS is operated in the selected ion monitoring (SIM) mode to achieve the highest sensitivity and selectivity.

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | Magnetic sector or high-resolution time-of-flight (TOF) | Capable of achieving the required mass resolution. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS analysis of non-polar compounds. |

| Ionization Energy | 70 eV | |

| Source Temperature | 250-280 °C | |

| Mass Resolution | ≥ 10,000 (10% valley) | Essential to separate the analyte ions from potential isobaric interferences. |

| Selected Ion Monitoring (SIM) Parameters | See Table below | Monitoring specific ions for the native and labeled compounds allows for their selective detection and quantification. |

Selected Ion Monitoring (SIM) Parameters for 1,2,3,6,7,8-HxBDF and its ¹³C-labeled Internal Standard:

| Analyte | Ion Description | Exact Mass (m/z) | Rationale |

| 1,2,3,6,7,8-HxBDF | Quantification Ion (M+) | 641.571 | The most abundant ion in the molecular ion cluster, used for quantification. |

| Confirmation Ion ([M+2]+) | 643.569 | The second most abundant ion, used to confirm the identity of the analyte based on the isotopic abundance ratio. | |

| ¹³C₁₂-1,2,3,6,7,8-HxBDF | Quantification Ion (M+) | 653.611 | The molecular ion of the labeled internal standard. |

| Confirmation Ion ([M+2]+) | 655.609 | The second most abundant ion of the labeled internal standard. |

Isotopic Abundance Ratio Confirmation: For a compound containing six bromine atoms, the theoretical isotopic abundance ratio of the M+ to [M+2]+ peaks is approximately 0.51. The measured ratio in the sample must be within a specified tolerance (e.g., ±15%) of the theoretical value to confirm the identity of the analyte.[3]

Data Analysis and Quantification

1. Peak Identification and Integration: The identification of 1,2,3,6,7,8-HxBDF is based on two criteria:

-

The retention time of the analyte in the sample must be within a narrow window (e.g., ±2 seconds) of the retention time of the authentic standard.

-

The isotopic abundance ratio of the quantification and confirmation ions must be within the acceptable range.

Once identified, the peaks for both the native analyte and the ¹³C-labeled internal standard are integrated to determine their respective areas.

2. Isotope Dilution Quantification: The concentration of 1,2,3,6,7,8-HxBDF in the sample is calculated using the isotope dilution method, which relates the response of the native analyte to the response of the known amount of the added internal standard.

The concentration is calculated using the following formula:

Concentration = (Aₓ * Cᵢₛ) / (Aᵢₛ * RRF * W)

Where:

-

Aₓ = Area of the quantification ion for the native analyte

-

Cᵢₛ = Concentration of the internal standard spiked into the sample

-

Aᵢₛ = Area of the quantification ion for the internal standard

-

RRF = Relative Response Factor (determined from the analysis of calibration standards)

-

W = Weight or volume of the sample

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the reliability of the analytical data. Key QA/QC measures include:

-

Method Blank: An analyte-free matrix that is processed and analyzed in the same manner as the samples. This is used to assess for any background contamination.

-

Laboratory Control Spike (LCS): A clean matrix spiked with a known amount of the target analyte. This is used to evaluate the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of the analyte and analyzed in duplicate. This is used to assess the effect of the sample matrix on the analytical method.

-

Internal Standard Recovery: The recovery of the ¹³C-labeled internal standard is monitored in each sample to ensure that the sample preparation and analysis were performed correctly. Recoveries should fall within a predefined acceptance range (e.g., 40-130%).

-

Calibration: A multi-point calibration curve is generated using standards of known concentrations to establish the linearity of the instrument response. The RRF for the analyte is determined from this calibration.

Conclusion

The GC-HRMS protocol detailed in these application notes provides a robust and reliable method for the quantification of 1,2,3,6,7,8-hexabromodibenzofuran in various environmental and biological matrices. The use of high-resolution instrumentation, coupled with a rigorous sample preparation and quality control regimen, is essential for generating high-quality data for this environmentally significant contaminant. Adherence to the principles of isotope dilution quantification and careful monitoring of QA/QC parameters will ensure the accuracy and defensibility of the analytical results.

References

-

ALS Czech Republic. (n.d.). Determination of PBDDs and PBDFs in emission samples. ALS. Retrieved from [Link]

- Ohta, S., et al. (n.d.). PA-36 Analytical Method for PBDD/Fs, PBDE and Applications to Environmental Sample.

-

U.S. Environmental Protection Agency. (1994, October). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Retrieved from [Link]

Sources

- 1. “Retention Projection” Enables Reliable Use of Shared Gas Chromatographic Retention Data Across Labs, Instruments, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound-specific stable carbon isotope analysis of hexabromocyclododecane diastereoisomers using gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Advanced Sample Preparation Techniques for the Analysis of 1,2,3,6,7,8-HxBDF in Biological Tissues

Introduction

1,2,3,6,7,8-Hexabromodibenzofuran (1,2,3,6,7,8-HxBDF) is a member of the polybrominated dibenzofurans (PBDFs), a class of persistent organic pollutants (POPs) with significant environmental and toxicological concern. Due to their lipophilic nature, these compounds bioaccumulate in the fatty tissues of organisms, necessitating their monitoring in the food chain and in human biomonitoring studies.

The analysis of 1,2,3,6,7,8-HxBDF in biological tissues presents a formidable analytical challenge. The target analyte is typically present at ultra-trace levels (pg/g or ng/g) within an overwhelmingly complex matrix composed primarily of lipids, proteins, and other endogenous substances.[1][2][3] These interferences can severely compromise analytical results by causing ion suppression in mass spectrometry, contaminating instrumentation, and masking the analyte signal. Therefore, a rigorous and highly efficient sample preparation workflow is not just a preliminary step but the most critical component of a reliable analytical method.

This guide provides an in-depth exploration of state-of-the-art sample preparation techniques, moving beyond a simple list of steps to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require robust and validated methods for the extraction and cleanup of 1,2,3,6,7,8-HxBDF from complex biological matrices.

Part I: Foundational Principles of a Robust Workflow

A successful sample preparation strategy is built on a foundation of sound chemical principles and quality control. The primary objective is to quantitatively transfer the analyte from a complex solid or semi-solid matrix into a clean solvent, ready for instrumental analysis, while rigorously removing interfering compounds.

The Matrix Challenge: Lipids and Interferences

Biological tissues, particularly adipose, liver, and fish, can contain lipid content ranging from a few percent to over 90%. These lipids are readily co-extracted with lipophilic analytes like HxBDF and must be removed. Failure to do so results in poor chromatographic performance, instrument contamination, and inaccurate quantification.[4] A multi-stage approach involving extraction and subsequent cleanup is therefore mandatory.

The Self-Validating System: Isotope Dilution

To ensure trustworthiness and account for analyte losses at any stage of the extensive preparation process, the isotope dilution method is the gold standard. This involves "spiking" the sample at the very beginning with a known amount of an isotopically labeled version of the analyte (e.g., ¹³C₁₂-1,2,3,6,7,8-HxBDF). This internal standard behaves almost identically to the native analyte throughout extraction and cleanup. By measuring the ratio of the native analyte to the labeled standard in the final extract, one can accurately calculate the initial concentration of the native HxBDF, automatically correcting for recovery losses.

General Analytical Workflow

All effective methods follow a similar logical progression, although the specific techniques employed may vary. The process begins with sample homogenization to ensure uniformity, followed by extraction to isolate the analytes, and one or more cleanup steps to remove interferences.

Caption: High-level overview of the analytical workflow for HxBDF in tissues.

Part II: Core Extraction Methodologies

The initial extraction step is designed to efficiently move HxBDF from the tissue into a liquid organic solvent. The choice of method represents a trade-off between speed, solvent consumption, cost, and historical precedent.

| Method | Principle | Throughput | Solvent Volume | Pros | Cons |

| Soxhlet Extraction | Continuous reflux of fresh, hot solvent over the sample for exhaustive extraction.[5][6] | Low | High | Robust, simple, considered a benchmark method.[7][8] | Very slow (16-24h), large solvent footprint, potential thermal degradation.[6][8] |

| Pressurized Liquid Extraction (PLE) | Use of high temperature and pressure to decrease solvent viscosity and increase analyte solubility, accelerating extraction.[9][10] | Medium-High | Low | Very fast (~20 min/sample), low solvent use, automatable, allows in-cell cleanup.[10][11] | High initial equipment cost. |

| QuEChERS | Acetonitrile extraction followed by a salting-out phase separation and cleanup via dispersive Solid Phase Extraction (dSPE).[12][13] | High | Low | Fast, cheap, high throughput, effective for many analytes.[12] | Requires optimization, especially for high-fat matrices which need specialized cleanup sorbents.[4] |

Expert Insight: Selecting an Extraction Method

-

Soxhlet remains a valid reference method but is often impractical for laboratories needing higher throughput. Its value lies in its simplicity and historical acceptance.[7]

-

Pressurized Liquid Extraction (PLE) , also known by the trade name Accelerated Solvent Extraction (ASE®), is the modern workhorse for environmental labs. Its speed and efficiency, coupled with the ability to perform a preliminary "in-cell" cleanup by packing sorbents like silica gel or alumina directly in the extraction cell, make it a superior choice for routine analysis.[9][10]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has revolutionized pesticide analysis and is increasingly adapted for POPs. Its main advantage is speed and simplicity for large sample batches. For extremely fatty tissues, the cleanup step is critical and often requires advanced sorbents like EMR-Lipid.[4][14]

Part III: Cleanup and Fractionation: The Key to Selectivity

After extraction, the raw extract contains HxBDF along with a large amount of co-extracted lipids and other interferences. The cleanup stage is a multi-step process designed to selectively remove these unwanted components.

Technique 1: Bulk Lipid Removal

For samples with very high fat content (>10-15%), an initial bulk lipid removal step is often necessary to prevent overloading the subsequent chromatography columns.

-

Sulfuric Acid Treatment : Shaking the organic extract with concentrated sulfuric acid effectively destroys lipids. This is a powerful but aggressive technique that must be performed carefully.[15]

-

Freezing-Lipid Filtration : This method involves dissolving the extract in a suitable solvent and cooling it to a low temperature (e.g., -20°C to -80°C), causing lipids to precipitate. The solution is then quickly filtered to remove the solidified fats. This technique can remove up to 90% of lipids without significant loss of target analytes.[16][17]

Technique 2: Multi-Layer Silica Gel Column Chromatography

This is a cornerstone of dioxin and furan analysis.[15][18] A glass column is packed with multiple layers of silica gel that have been chemically modified to target different classes of interferences.

-

Potassium Hydroxide (Basic) Silica: Removes acidic interferences.

-

Sulfuric Acid (Acidic) Silica: Removes oxidizable compounds, including the bulk of remaining lipids.

-

Silver Nitrate Silica: Removes sulfur-containing compounds. The non-polar HxBDF analyte is not retained by these layers and elutes with the solvent (typically hexane), while the interferences are trapped.

Technique 3: Carbon Column Chromatography

This step provides fractionation based on molecular planarity and is essential for isolating HxBDF from other non-planar compounds like many polychlorinated biphenyls (PCBs).

-

Principle: Activated carbon has a strong affinity for planar aromatic molecules. The extract is passed through a column containing dispersed carbon (e.g., carbon on Celite). Planar compounds like HxBDF are strongly adsorbed.[19]

-

Fractionation: The column is first washed with a forward elution of a solvent like hexane/dichloromethane to remove non-planar interferences. The column is then inverted, and the strongly-retained planar HxBDF fraction is back-flushed with a strong aromatic solvent like toluene.[19] This step provides an exceptionally clean final extract.

Part IV: Detailed Application Protocols

The following protocols represent robust workflows for the analysis of 1,2,3,6,7,8-HxBDF. All steps should be performed in a clean laboratory environment using high-purity solvents to avoid background contamination.

Protocol 1: Pressurized Liquid Extraction (PLE) with Multi-Column Cleanup

This protocol is ideal for achieving the lowest detection limits and is highly automatable.

Caption: Workflow for PLE extraction followed by multi-column cleanup.

Methodology:

-

Sample Preparation: Weigh approximately 5 grams of homogenized tissue into a beaker. Add 20 grams of anhydrous sodium sulfate and grind with a glass rod until a free-flowing powder is obtained.

-

Internal Standard Spiking: Spike the sample with the appropriate volume of a ¹³C-labeled HxBDF internal standard solution. Allow the solvent to evaporate for 20 minutes.

-

PLE Cell Packing: Place a glass fiber filter at the bottom of a 33 mL PLE cell. Pack the cell with the sample mixture. The remaining cell volume can be filled with activated acidic silica gel for an effective in-cell cleanup of lipids.[9][10]

-

Extraction: Perform the extraction using a PLE system. Typical parameters include a solvent mixture of hexane:dichloromethane (1:1), a temperature of 120°C, and pressure of 1500 psi, with two static cycles of 5 minutes each.[20]

-

Concentration & Cleanup: Collect the extract and concentrate it to approximately 1-2 mL. Apply the concentrated extract to a pre-conditioned multi-layer silica gel column for lipid and interference removal.[18]

-

Fractionation: Collect the eluate from the silica column, concentrate it, and apply it to an activated carbon column for fractionation. Elute non-planar compounds to waste, then invert the column and elute the planar HxBDF fraction with toluene.[19]

-

Final Preparation: Concentrate the final toluene fraction to near dryness under a gentle stream of nitrogen and reconstitute in a known small volume (e.g., 20 µL) of nonane containing a recovery standard. The sample is now ready for HRGC/HRMS analysis.

Protocol 2: QuEChERS with EMR-Lipid Cleanup

This protocol is optimized for high-throughput analysis of fatty tissues.

Caption: High-throughput QuEChERS workflow using EMR-Lipid cleanup.

Methodology:

-

Sample Preparation: Weigh 2 grams of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike the sample with the ¹³C-labeled HxBDF internal standard.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-Out: Add a QuEChERS salt packet, typically containing 4 g magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).[12] Shake immediately and vigorously for 1 minute, then centrifuge at >3000 g for 5 minutes. This step partitions the HxBDF into the upper acetonitrile layer.

-

Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL tube containing the EMR-Lipid dSPE sorbent (amount as per manufacturer's recommendation). The EMR-Lipid sorbent is specifically designed to remove lipids with high efficiency.[4][14]

-

Final Steps: Cap the dSPE tube, shake for 1 minute, and centrifuge. The resulting supernatant is significantly cleaner. Carefully collect the supernatant, concentrate it under nitrogen, and exchange the solvent to one suitable for HRGC/HRMS analysis.

Conclusion

The reliable determination of 1,2,3,6,7,8-HxBDF in biological tissues is critically dependent on the sample preparation strategy. While traditional methods like Soxhlet extraction provide a solid baseline, modern techniques such as Pressurized Liquid Extraction and QuEChERS offer significant advantages in speed, efficiency, and solvent reduction.

The selection of a specific protocol should be guided by the laboratory's requirements for sample throughput, desired detection limits, and available instrumentation. For high-performance, low-level detection, a PLE-based extraction followed by a comprehensive multi-column cleanup including silica and carbon is the recommended approach. For high-throughput screening, a well-optimized QuEChERS method utilizing advanced sorbents like EMR-Lipid provides a rapid and effective alternative. In all cases, the use of isotope dilution with labeled internal standards is essential for generating accurate and defensible data.

References

-

Cleanup of food samples with pre-packed multi-layer silica gel column for the analysis of PCDDs, PCDFs and dioxin-like PCBs. (2003). PubMed. [Link]

-

Focant, J. F., & De Pauw, E. (2002). Fast automated extraction and clean-up of biological fluids for polychlorinated dibenzo-p-dioxins, dibenzofurans and coplanar p. Journal of Chromatography B, 776(1), 199-212. [Link]

-

Takeda, H., et al. (2002). Comparison of sulfuric acid treatment and multi-layer silica gel column chromatography in cleanup methods for determination of PCDDs, PCDFs and dioxin-like PCBs in foods. PubMed. [Link]

-

Capriotti, A. L., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Molecules. [Link]

-

Focant, J. F., et al. Comprehensive Range of Clean-up Methods for Biological Matrices, from High to Low Fat Content. ORBi. [Link]

-

Rapid clean-up for determination of PCDD/Fs using a multi-layer silica gel column connected to a dual-layer reversible carbon column. (2009). ResearchGate. [Link]

-

Theiner, S., et al. (2016). A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

-

Capriotti, A. L., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. ResearchGate. [Link]

-

Ahn, Y. G., et al. (2006). Development of new cleanup method of polychlorinated dibenzo-p-dioxins/dibenzofurans in fish by freezing-lipid filtration. Analytica Chimica Acta. [Link]

-

Lee, C. H., et al. (2006). Pressurized liquid extraction of polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and coplanar polychlorinated biphenyls from contaminated soil. Journal of Chromatography A. [Link]

-

Stupak, M., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. MDPI. [Link]

-

What is Soxhlet Extraction? Organomation. [Link]

-

Extraction of Drugs and Metabolites from Biological Matrices. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

SOXHLET EXTRACTION METHOD. Caltest Analytical Laboratory. [Link]

-

Analysis of Drugs from Biological Samples. (2024). International Journal of Innovative Science and Research Technology. [Link]

-

Zhang, K., et al. (2022). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. Analytica Chimica Acta. [Link]

-

Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review. (2022). Molecules. [Link]

-

Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. NETZSCH. [Link]

-

Cunha, S. C., et al. (2017). QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries. Journal of Analytical Toxicology. [Link]

-

Laboratory for the analysis and extraction of your samples by Soxhlet. FILAB. [Link]

-

Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

-

Ferrara, F., et al. (2024). First Application of QuEChERS-GC-MS Analysis for Polycyclic Aromatic Hydrocarbons Detection in Human Adipose Tissue. ACS Omega. [Link]

-

Bioanalytical sample preparation. Biotage. [Link]

-

Klees, M., et al. (2016). Selective pressurized liquid extraction for the analysis of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzofurans in soil. Journal of Chromatography A. [Link]

-

Soxhlet Extraction: Basics & Principle. Borosil Scientific. [Link]

-

Development of new cleanup method of polychlorinated dibenzo-p-dioxins/dibenzofurans in fish by freezing-lipid filtration. (2006). Kyung Hee University. [Link]

-

Meirelles, A. J. A., et al. (2023). Pressurized Liquid Extraction (PLE) in an Intermittent Process as an Alternative for Obtaining Passion Fruit (Passiflora edulis) Leaf Hydroalcoholic Extract (Tincture). MDPI. [Link]

Sources

- 1. sysop.esens.kr [sysop.esens.kr]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijisrt.com [ijisrt.com]

- 4. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. pobel.com [pobel.com]

- 7. Soxhlet Extraction: Basics & Principle | Borosil Scientific [borosilscientific.com]

- 8. swrcb.ca.gov [swrcb.ca.gov]

- 9. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Comparison of sulfuric acid treatment and multi-layer silica gel column chromatography in cleanup methods for determination of PCDDs, PCDFs and dioxin-like PCBs in foods - PubMed [pubmed.ncbi.nlm.nih.gov]